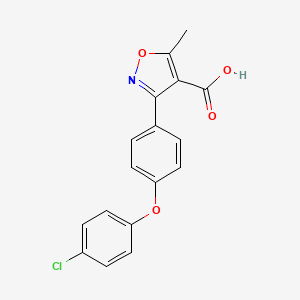

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride

Vue d'ensemble

Description

4-Fluorophenylacetyl chloride is used as an acylating agent in organic synthesis. It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine. It is also used in the preparation of N-acyl isothiouronium chloride .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, a fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . Another study focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance .

Chemical Reactions Analysis

4-Fluorophenylacetyl chloride is used as an acylating agent in organic synthesis. It is used to prepare monoacylated pyrazolidine by reacting with pyrazolidine .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by various methods. For instance, 4-Fluorophenylacetyl chloride has a molecular formula of C8H6ClFO .

Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Bioactive Compounds

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure is amenable to further chemical modifications, allowing for the creation of compounds with potential antiviral, anti-inflammatory, and anticancer properties . The pyrrolidine ring, in particular, is a common feature in many pharmacologically active compounds, offering a scaffold for the development of new therapeutic agents .

Pharmacology: Drug Discovery and Development

In pharmacology, this compound’s core structure is utilized to explore its interaction with biological targets. Pyrrolidine derivatives are known for their wide range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This makes the compound a valuable asset in the drug discovery process, aiding in the development of new medications with improved efficacy and safety profiles .

Organic Synthesis: Building Blocks for Complex Molecules

The compound is used in organic synthesis as a building block for constructing complex molecules. Its reactive carbonyl chloride group can form bonds with various nucleophiles, enabling the creation of diverse chemical entities. This property is particularly useful in the synthesis of polymers, pharmaceuticals, and agrochemicals .

Materials Science: Polymer and Material Precursors

In materials science, 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride can be incorporated into polymers to enhance their properties. For instance, it can be used to create polysulfones, which are known for their thermal stability and mechanical strength, making them suitable for high-performance applications .

Biochemistry: Study of Biological Processes

In biochemistry, the compound’s derivatives can be used to study biological processes. For example, indole derivatives, which share structural similarities with this compound, are involved in signaling pathways and can be used to investigate the biochemical mechanisms underlying various diseases .

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives, including this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biological activities .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

It’s known that the compound should be stored in a well-ventilated place, kept cool, and stored locked up .

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c12-11(16)7-5-10(15)14(6-7)9-3-1-8(13)2-4-9/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGGHOOKPLVQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)

![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)

![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)

![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)

![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)